

Ac-Pro-Leu-Gly-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ac-Pro-Leu-Gly-OH*

Cat. No.: *B1365548*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological relevance of the synthetic peptide **Ac-Pro-Leu-Gly-OH**. It is intended to serve as a comprehensive resource for researchers utilizing this peptide in studies related to enzymology, protein degradation, and cell signaling.

Chemical Structure and Properties

Ac-Pro-Leu-Gly-OH is a tetrapeptide composed of the amino acids Proline, Leucine, and Glycine. The N-terminus is acetylated (Ac), and the C-terminus is a free carboxylic acid (-OH). This acetylation enhances peptide stability by protecting it from degradation by aminopeptidases.

Below is the 2D chemical structure of **Ac-Pro-Leu-Gly-OH**:

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Caption: 2D chemical structure of N-acetyl-L-prolyl-L-leucyl-L-glycine.

Physicochemical Properties

The fundamental chemical and physical properties of **Ac-Pro-Leu-Gly-OH** are summarized in the table below for easy reference.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₅ H ₂₅ N ₃ O ₅ | [1] |
| Molecular Weight | 327.38 g/mol | [1] |
| CAS Number | 89626-38-0 | [1] |
| Canonical SMILES | CC(C)C--INVALID-LINK-- NC(=O) [C@H]1CCCN1C(=O)C | [1] |
| Solubility | Soluble in water and DMSO. | [1][2] |

Amino Acid Composition and Characteristics

The constituent amino acids of **Ac-Pro-Leu-Gly-OH** each contribute unique properties to the peptide's overall structure and function.

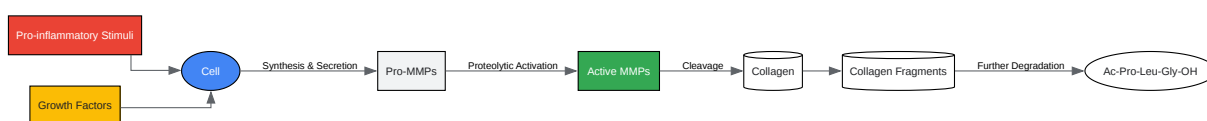
| Amino Acid | 3-Letter Code | 1-Letter Code | Key Characteristics |
|------------|---------------|---------------|--|
| Proline | Pro | P | A cyclic amino acid that introduces conformational rigidity, often inducing turns in peptide chains.[3] |
| Leucine | Leu | L | A hydrophobic amino acid with a branched side chain, often involved in hydrophobic interactions within proteins. |
| Glycine | Gly | G | The simplest amino acid with only a hydrogen atom as its side chain, providing maximal conformational flexibility. |

Biological Significance: A Product of Collagen Degradation

Ac-Pro-Leu-Gly-OH is recognized as a cleavage product resulting from the degradation of collagen by Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3.[2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. The degradation of collagen, a major component of the ECM, is a key event in conditions such as arthritis, cancer metastasis, and wound healing.

Signaling Pathway: MMP-Mediated Collagen Degradation

The generation of **Ac-Pro-Leu-Gly-OH** is a downstream event in the signaling cascade that leads to collagenolysis. This process is tightly regulated and involves the activation of MMPs, which then cleave the triple helical structure of collagen into smaller fragments.



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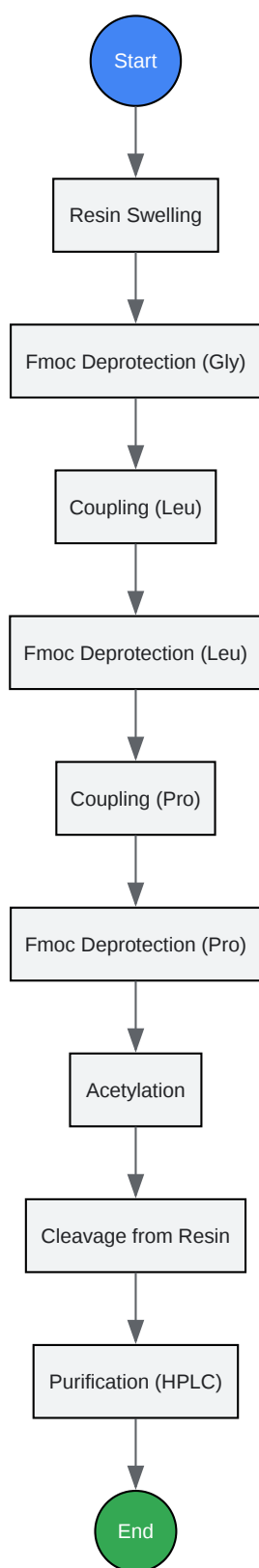
Caption: MMP-mediated collagen degradation pathway.

Experimental Protocols

Ac-Pro-Leu-Gly-OH can be utilized in various experimental settings, primarily as a substrate for MMPs to study enzyme kinetics and inhibitor efficacy.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Ac-Pro-Leu-Gly-OH** is typically achieved through Fmoc-based solid-phase peptide synthesis.[3]



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Caption: Workflow for the solid-phase synthesis of **Ac-Pro-Leu-Gly-OH**.

Methodology:

- **Resin Preparation:** Swell a suitable resin (e.g., Wang resin for C-terminal acid) in a non-polar solvent like dichloromethane (DCM).
- **First Amino Acid Coupling:** Couple Fmoc-Gly-OH to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIEA).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine in dimethylformamide (DMF).
- **Peptide Chain Elongation:** Sequentially couple Fmoc-Leu-OH and Fmoc-Pro-OH, with an Fmoc deprotection step after each coupling.
- **N-terminal Acetylation:** After the final Fmoc deprotection, acetylate the N-terminus of the proline residue using acetic anhydride and a base.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Representative MMP Activity Assay

This protocol describes a general fluorometric assay to measure the activity of MMPs using a fluorogenic substrate. While this is a general protocol, **Ac-Pro-Leu-Gly-OH** can be used as a non-fluorogenic substrate in competitive assays or as a standard in HPLC-based cleavage assays.

Materials:

- Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, or MMP-3)

- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
- MMP inhibitor (for control wells, e.g., EDTA)
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare Reagents: Dilute the MMP enzyme and fluorogenic substrate to the desired concentrations in Assay Buffer.
- Set up the Assay Plate:
 - Blank wells: Add Assay Buffer only.
 - Control wells: Add Assay Buffer, MMP enzyme, and an MMP inhibitor.
 - Test wells: Add Assay Buffer and MMP enzyme.
- Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca/Dpa substrates) every 1-2 minutes for 30-60 minutes.
- Data Analysis:
 - Subtract the background fluorescence (blank wells) from all readings.
 - Plot the fluorescence intensity versus time for each well.
 - The initial rate of the reaction (V_0) is the slope of the linear portion of the curve.

- Enzyme activity can be calculated based on a standard curve of the fluorescent product.

Data Presentation

This section is intended to be populated with quantitative data from experimental findings. As specific kinetic data for **Ac-Pro-Leu-Gly-OH** is not readily available in the public domain, the following table serves as a template for researchers to populate with their own results.

Template for Enzyme Kinetic Parameters

| MMP Isoform | Substrate | K_m (μM) | k_{cat} (s^{-1}) | k_{cat}/K_m ($\text{M}^{-1}\text{s}^{-1}$) |
|-------------|-------------------|-------------------------|--------------------------------------|--|
| MMP-1 | Ac-Pro-Leu-Gly-OH | | | |
| MMP-2 | Ac-Pro-Leu-Gly-OH | | | |
| MMP-3 | Ac-Pro-Leu-Gly-OH | | | |
| MMP-9 | Ac-Pro-Leu-Gly-OH | | | |
| MMP-13 | Ac-Pro-Leu-Gly-OH | | | |

Conclusion

Ac-Pro-Leu-Gly-OH is a valuable tool for researchers studying the activity of Matrix Metalloproteinases and the broader processes of extracellular matrix remodeling. Its stability and well-defined chemical nature make it a reliable standard and substrate in a variety of biochemical assays. This guide provides the foundational information required for its effective synthesis and application in a research setting.

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References

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